1-(tert-Butoxycarbonyl)-3-cyanopiperidine-3-carboxylic acid
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Overview
Description
1-(tert-Butoxycarbonyl)-3-cyanopiperidine-3-carboxylic acid is a compound that features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group, a cyano group, and a carboxylic acid group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butoxycarbonyl)-3-cyanopiperidine-3-carboxylic acid typically involves the protection of the amine group on the piperidine ring with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The cyano group can be introduced via nucleophilic substitution reactions, while the carboxylic acid group can be formed through oxidation reactions.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed for the direct introduction of tert-butoxycarbonyl groups into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: 1-(tert-Butoxycarbonyl)-3-cyanopiperidine-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The carboxylic acid group can be formed through oxidation of corresponding alcohols or aldehydes.
Reduction: The cyano group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts like palladium on carbon (Pd/C) are used.
Substitution: Deprotection of the Boc group is typically achieved using TFA or HCl in organic solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of free amines after Boc deprotection.
Scientific Research Applications
1-(tert-Butoxycarbonyl)-3-cyanopiperidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based therapeutics.
Mechanism of Action
The mechanism of action of 1-(tert-Butoxycarbonyl)-3-cyanopiperidine-3-carboxylic acid involves its ability to act as a protecting group for amines. The tert-butoxycarbonyl group stabilizes the amine, preventing unwanted reactions during synthetic processes. The deprotection mechanism involves protonation of the carbonyl oxygen, followed by elimination of the tert-butyl cation and decarboxylation to release the free amine .
Comparison with Similar Compounds
- 1-(tert-Butoxycarbonyl)-3-aminopiperidine-3-carboxylic acid
- 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid
- 1-(tert-Butoxycarbonyl)-2-cyanopiperidine-2-carboxylic acid
Uniqueness: 1-(tert-Butoxycarbonyl)-3-cyanopiperidine-3-carboxylic acid is unique due to the specific positioning of the cyano and carboxylic acid groups on the piperidine ring, which influences its reactivity and applications in synthesis. The presence of the Boc protecting group further enhances its utility in multi-step synthetic processes by providing stability and selectivity .
Properties
IUPAC Name |
3-cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-11(2,3)18-10(17)14-6-4-5-12(7-13,8-14)9(15)16/h4-6,8H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYURTYFDXULIBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(C#N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1158759-72-8 |
Source
|
Record name | 1-[(tert-butoxy)carbonyl]-3-cyanopiperidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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